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Compound of Interest

Compound Name:
(E)-Ethyl 4,4-dimethoxybut-2-

enoate

Cat. No.: B046319 Get Quote

An In-depth Technical Guide to (E)-Ethyl 4,4-dimethoxybut-2-enoate

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of chemical compounds is paramount. This guide provides a detailed overview

of (E)-Ethyl 4,4-dimethoxybut-2-enoate, covering its chemical identity, physical properties,

and a theoretical synthesis protocol.

Chemical Identity and Synonyms
The compound with the systematic IUPAC name (E)-Ethyl 4,4-dimethoxybut-2-enoate is a

member of the enoate ester class of organic molecules. It is characterized by an ethyl ester

functional group and a carbon-carbon double bond in the E configuration.

Table 1: Chemical Identifiers and Synonyms
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Identifier Type Value

IUPAC Name (E)-Ethyl 4,4-dimethoxybut-2-enoate

Synonyms
Ethyl (E)-4,4-dimethoxy-2-butenoate[1], (E)-4,4-

Dimethoxybut-2-enoic acid ethyl ester

CAS Number 114736-25-3[1]

Molecular Formula C8H14O4[2]

Molecular Weight 174.19 g/mol

Physicochemical Properties
Understanding the physical and chemical properties of a compound is crucial for its application

in research and development. The following table summarizes the key physicochemical data

for (E)-Ethyl 4,4-dimethoxybut-2-enoate.

Table 2: Physicochemical Data of (E)-Ethyl 4,4-dimethoxybut-2-enoate

Property Value Source

Appearance Clear Colourless Oil Pharmaffiliates

Boiling Point 221.9±40.0 °C (Predicted) ChemicalBook

Density 1.019±0.06 g/cm³ (Predicted) ChemicalBook

Storage 2-8°C Refrigerator Pharmaffiliates

Synthesis Protocol: A Theoretical Approach via
Wittig Reaction
While a specific documented experimental protocol for the synthesis of (E)-Ethyl 4,4-
dimethoxybut-2-enoate is not readily available in the surveyed literature, a plausible and

widely applicable method is the Wittig reaction. This powerful olefination reaction involves the

reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
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The retrosynthetic analysis for (E)-Ethyl 4,4-dimethoxybut-2-enoate suggests that it can be

synthesized from dimethoxyacetaldehyde and a stabilized phosphorus ylide derived from ethyl

bromoacetate. Stabilized ylides are known to predominantly yield the (E)-alkene isomer, which

is the desired stereochemistry for the target molecule.

Theoretical Experimental Protocol
Step 1: Preparation of the Phosphonium Ylide

To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or THF) in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an equimolar

amount of ethyl bromoacetate.

Stir the mixture at room temperature or with gentle heating to facilitate the SN2 reaction,

leading to the formation of the corresponding phosphonium salt,

(ethoxycarbonylmethyl)triphenylphosphonium bromide.

Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl

ether) to remove any unreacted starting materials.

Dry the phosphonium salt under vacuum.

To generate the ylide, suspend the phosphonium salt in an anhydrous solvent (e.g., THF)

and treat it with a strong base, such as sodium hydride or n-butyllithium, at a low

temperature (e.g., 0 °C or -78 °C). The deprotonation of the α-carbon results in the formation

of the desired stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Step 2: Wittig Reaction with Dimethoxyacetaldehyde

In a separate reaction vessel under an inert atmosphere, dissolve dimethoxyacetaldehyde in

an anhydrous solvent (e.g., THF).

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution with

continuous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours, or until

TLC analysis indicates the consumption of the starting materials.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a mixture of hexane and ethyl acetate) to afford pure (E)-Ethyl 4,4-
dimethoxybut-2-enoate.

Logical Workflow of the Proposed Synthesis
Caption: Proposed synthetic workflow for (E)-Ethyl 4,4-dimethoxybut-2-enoate via Wittig

reaction.

Potential Applications and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct

involvement of (E)-Ethyl 4,4-dimethoxybut-2-enoate in signaling pathways or its explicit use

in experimental workflows within drug development. However, its structural motifs suggest

potential as a versatile building block in organic synthesis. The α,β-unsaturated ester

functionality can participate in various chemical transformations, including:

Michael Addition: The electrophilic β-carbon is susceptible to attack by nucleophiles, allowing

for the introduction of a wide range of substituents.

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition

reactions, leading to the formation of six-membered rings, a common scaffold in many

biologically active molecules.

Epoxidation and Dihydroxylation: The alkene can be functionalized to introduce epoxide or

diol moieties, further increasing molecular complexity.
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Given these possibilities, (E)-Ethyl 4,4-dimethoxybut-2-enoate could serve as a valuable

intermediate in the synthesis of more complex molecules with potential biological activity.

Further research is required to explore its utility in medicinal chemistry and its potential

interactions with biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. (E)-Ethyl 4,4-dimethoxybut-2-enoate | C8H14O4 | CID 13917752 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(E)-Ethyl 4,4-dimethoxybut-2-enoate IUPAC name and
synonyms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046319#e-ethyl-4-4-dimethoxybut-2-enoate-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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